molecular formula C9H11N5 B2782559 N-methyl-1-(2-methylphenyl)tetrazol-5-amine CAS No. 501652-97-7

N-methyl-1-(2-methylphenyl)tetrazol-5-amine

Cat. No. B2782559
CAS RN: 501652-97-7
M. Wt: 189.222
InChI Key: VJVCEIBVIWOESW-UHFFFAOYSA-N
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Description

“N-methyl-1-(2-methylphenyl)tetrazol-5-amine” is a compound with the molecular weight of 189.22 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11N5/c1-7-5-3-4-6-8(7)14-9(10-2)11-12-13-14/h3-6H,1-2H3,(H,10,11,13) .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 189.22 . It is stored at room temperature .

Mechanism of Action

Mode of Action

Tetrazoles, in general, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Action Environment

, suggesting that it may be stable under normal environmental conditions.

Advantages and Limitations for Lab Experiments

N-methyl-1-(2-methylphenyl)tetrazol-5-amine has several advantages for use in laboratory experiments, including its high potency and selectivity for its targets. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-methyl-1-(2-methylphenyl)tetrazol-5-amine, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the development of new synthetic methods for this compound may improve its availability and reduce its cost.

Synthesis Methods

N-methyl-1-(2-methylphenyl)tetrazol-5-amine can be synthesized using a multistep procedure, which involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form 2-methyl-3-phenyl-1,3-oxazolidine-4,5-dione. This intermediate is then reacted with sodium azide to form the tetrazole ring, which is subsequently methylated using methyl iodide to yield this compound.

Scientific Research Applications

N-methyl-1-(2-methylphenyl)tetrazol-5-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to enhance cognitive performance in animal models of Alzheimer's disease and schizophrenia. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In immunology, this compound has been shown to modulate the immune response by regulating cytokine production and T-cell activation.

Safety and Hazards

The safety information for “N-methyl-1-(2-methylphenyl)tetrazol-5-amine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

N-methyl-1-(2-methylphenyl)tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-7-5-3-4-6-8(7)14-9(10-2)11-12-13-14/h3-6H,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVCEIBVIWOESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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